

5-Bromo-8-methoxyquinoline: A Versatile Precursor for Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **5-Bromo-8-methoxyquinoline**

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Abstract

5-Bromo-8-methoxyquinoline has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methoxy group at the 8-position, allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using **5-bromo-8-methoxyquinoline** as a key precursor. Furthermore, it highlights its application in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, and novel antimalarial compounds. The provided experimental procedures, quantitative data, and pathway visualizations are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The quinoline core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.^[1] The functionalization of the quinoline ring system is a key strategy for modulating the pharmacological profile of these molecules. **5-Bromo-8-methoxyquinoline**, a readily accessible derivative, serves as an excellent starting material for such modifications. The bromine atom at the C5 position is amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, amino, and alkynyl moieties.^{[2][3]} The methoxy group at the C8 position can also

influence the molecule's electronic properties and metabolic stability, and can be a site for further modification.

This document details the application of **5-bromo-8-methoxyquinoline** in the synthesis of key pharmaceutical intermediates and explores its role in the development of targeted therapies.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.^[4] **5-Bromo-8-methoxyquinoline** is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-8-methoxyquinolines

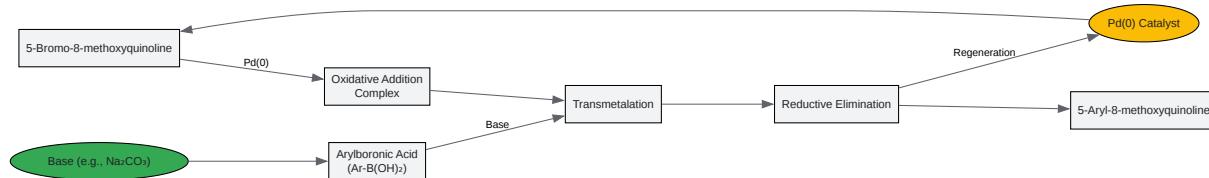
The Suzuki-Miyaura coupling enables the formation of a C-C bond between **5-bromo-8-methoxyquinoline** and a variety of aryl or heteroaryl boronic acids, yielding 5-aryl-8-methoxyquinoline derivatives. These products are common structural motifs in kinase inhibitors and other biologically active molecules.^[2]

Table 1: Suzuki-Miyaura Coupling of **5-Bromo-8-methoxyquinoline** with Arylboronic Acids^[2]

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	5-Phenyl-8-methoxyquinoline	80
2	4-Methoxyphenylboronic acid	8-Methoxy-5-(4-methoxyphenyl)quinoline	76
3	4-(Trifluoromethoxy)phenylboronic acid	8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline	73
4	4-(Methylthio)phenylboronic acid	8-Methoxy-5-(4-(methylthio)phenyl)quinoline	68

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[2]

- Reaction Setup: In a dried round-bottom flask, combine **5-bromo-8-methoxyquinoline** (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent and Catalyst Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL). To this suspension, add dichlorobis(triphenylphosphine)palladium(II) $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.03 mmol, 3 mol%).
- Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methoxyquinoline.

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Suzuki-Miyaura Coupling Workflow

B. Buchwald-Hartwig Amination: Synthesis of 5-Amino-8-methoxyquinoline Derivatives

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.^[4] Coupling **5-bromo-8-methoxyquinoline** with various primary or secondary amines yields 5-amino-8-methoxyquinoline derivatives, which are precursors to a range of pharmacologically active compounds, including antimalarials.^[3]

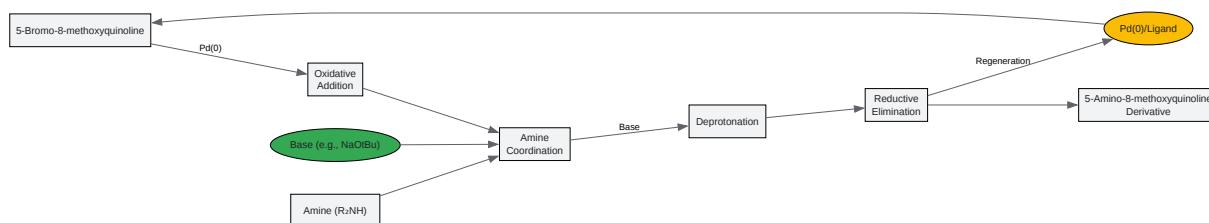
Table 2: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with Secondary Anilines^[3]

Entry	Amine	Ligand	Product	Yield (%)
1	N-methylaniline	Johnphos (L1)	5-(N-methylanilino)-8-benzyloxyquinoline	28
2	N-methylaniline	Tri-tert-butylphosphine (L2)	5-(N-methylanilino)-8-benzyloxyquinoline	89
3	N-methylaniline	Di-tert-butylneopentylphosphine (L3)	5-(N-methylanilino)-8-benzyloxyquinoline	93
4	Diphenylamine	Tricyclohexylphosphine (L4)	5-(Diphenylamino)-8-benzyloxyquinoline	~70 (conversion)

Note: The benzyloxy group is used as a protecting group for the hydroxyl functionality and can be subsequently deprotected.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[3]

- Reaction Setup: To an oven-dried Schlenk tube, add **5-bromo-8-methoxyquinoline** (1.0 mmol, 1.0 equiv.), palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.05 mmol, 5 mol%), and the appropriate phosphine ligand (0.10 mmol, 10 mol%).
- Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
- Reagent Addition: Add the amine (1.25 mmol, 1.25 equiv.), sodium tert-butoxide (NaOt-Bu) (1.25 mmol, 1.25 equiv.), and anhydrous toluene (5 mL).
- Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 5-amino-8-methoxyquinoline derivative.

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Buchwald-Hartwig Amination Workflow

C. Sonogashira Coupling: Synthesis of 5-Alkynyl-8-methoxyquinolines

The Sonogashira coupling provides a direct route to 5-alkynyl-8-methoxyquinolines by reacting **5-bromo-8-methoxyquinoline** with terminal alkynes.^[5] The resulting alkynyl-substituted quinolines are versatile intermediates that can be further elaborated into more complex molecular architectures, including those with anticancer activity.^[5]

Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes^{[5][6]}

Entry	Aryl Bromide	Terminal Alkyne	Catalyst System	Base	Solvent	Yield (%)
1	6,7-dibromoquinoline-5,8-dione	Phenylacetylene	PdCl ₂ (PPh ₃) ₂	TBAF·3H ₂ O	N/A	85
2	5-Bromoindole	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ / CuI	Et ₃ N	DMF	93
3	5-Bromopyrimidine	Propargyl alcohol	PdCl ₂ (PPh ₃) ₂ / CuI	Et ₃ N	THF	~85

Note: While specific examples for **5-bromo-8-methoxyquinoline** are limited in the immediate literature, the conditions are generally transferable from other aryl bromides.

Experimental Protocol: General Procedure for Sonogashira Coupling^{[7][8]}

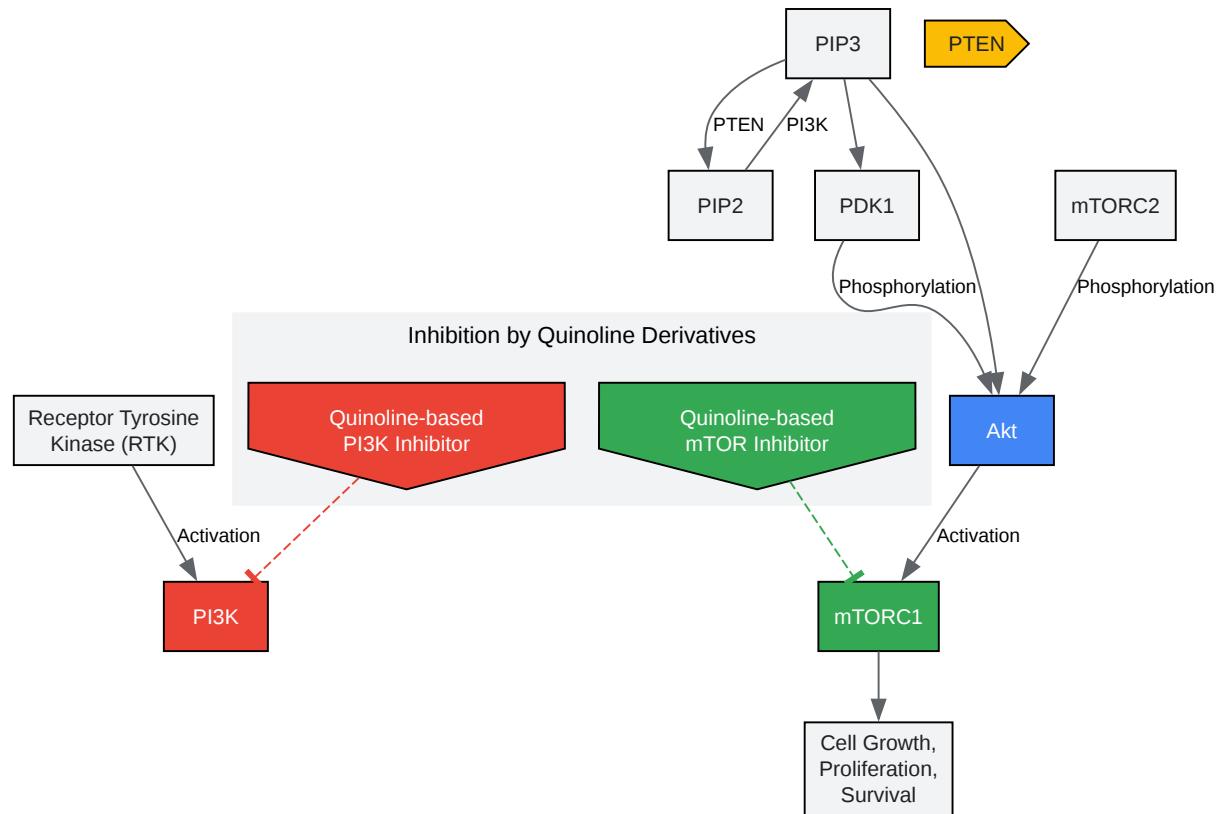
- Reaction Setup: In a Schlenk flask, dissolve **5-bromo-8-methoxyquinoline** (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%) in a degassed solvent such as THF or DMF (5 mL).

- Inert Atmosphere: Ensure the system is under an inert atmosphere (argon or nitrogen).
- Reagent Addition: Add a base, typically an amine such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv.), followed by the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.).
- Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
- Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-methoxyquinoline.

II. Application in Pharmaceutical Synthesis

A. Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[9][10]} Consequently, inhibitors of this pathway are highly sought-after as anticancer therapeutics. Several quinoline-based compounds have shown potent inhibitory activity against PI3K and mTOR kinases.^[11] For instance, GSK2126458 is a potent PI3K/mTOR inhibitor that features a quinoline core.^[11] **5-Bromo-8-methoxyquinoline** serves as a valuable starting point for the synthesis of analogs of such inhibitors.

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PI3K/Akt/mTOR Signaling Pathway and Inhibition

Table 4: Biological Activity of Representative Quinoline-Based PI3K/mTOR Inhibitors[11][12]

Compound	Target(s)	IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)
GSK2126458	PI3K α , mTOR	0.019, 0.18	-	-
Compound 49	PI3K/Akt/mTOR pathway	-	HCT116	0.35
Cinnoline Derivative 25	PI3K α	2.6	U87MG	0.264

B. Antimalarial Agents

Quinoline-containing compounds have a long history as antimalarial drugs, with chloroquine and primaquine being notable examples.[13] The 8-aminoquinoline scaffold is particularly important for activity against the liver stages of the malaria parasite.[14] **5-Bromo-8-methoxyquinoline** can be readily converted to 5-substituted-8-aminoquinolines, providing a platform for the development of new antimalarial candidates with improved efficacy and resistance profiles.

Table 5: Antimalarial Activity of Substituted Quinoline Derivatives[13][15][16]

Compound Class	P. falciparum Strain	IC ₅₀ (μM)
6-Chloro-2-arylvinylquinolines	Dd2 (resistant)	0.0059 - 0.0563
Quinoline-sulfonamide hybrids	3D7 (sensitive)	0.01 - 0.05
Quinoline-pyrimidine hybrids	D10 (sensitive)	~0.000157

Conclusion

5-Bromo-8-methoxyquinoline is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant molecules. The protocols and data presented in these application notes demonstrate its utility in key palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse chemical scaffolds. Its application in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR pathway and novel antimalarial agents underscores its importance in modern drug discovery. The methodologies and insights

provided herein offer a solid foundation for researchers to explore the full potential of this important building block in the development of new therapeutic agents.

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